molecular formula C19H16O3 B310565 2-Methoxyphenyl 1-naphthylacetate

2-Methoxyphenyl 1-naphthylacetate

Cat. No.: B310565
M. Wt: 292.3 g/mol
InChI Key: SDNYDTGCHIPKIY-UHFFFAOYSA-N
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Description

2-Methoxyphenyl 1-naphthylacetate is an ester derivative of 1-naphthylacetic acid (1-NAA), where the carboxylic acid group is substituted with a 2-methoxyphenyl moiety. 1-NAA is a well-known plant growth regulator used to promote root development and fruit setting in agriculture .

Properties

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

(2-methoxyphenyl) 2-naphthalen-1-ylacetate

InChI

InChI=1S/C19H16O3/c1-21-17-11-4-5-12-18(17)22-19(20)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3

InChI Key

SDNYDTGCHIPKIY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=CC=CC=C1OC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Esters of 1-Naphthylacetic Acid

1-NAA derivatives are widely used in agriculture. Key comparisons include:

Compound Ester Group Key Properties/Applications Reference
2-Methoxyphenyl 1-naphthylacetate 2-Methoxyphenyl Hypothesized higher lipophilicity and UV stability vs. alkyl esters; potential pesticide adjuvant
Methyl 1-naphthylacetate Methyl Volatile, rapid hydrolysis; short-term growth regulation
Ethyl 1-naphthylacetate Ethyl Moderate persistence; used in commercial rooting agents
Cloquintocet-mexyl 1-Methylhexyl Safener in herbicides; enhances herbicide metabolism in crops

Key Findings :

  • Lipophilicity : The 2-methoxyphenyl group likely increases logP compared to alkyl esters, improving membrane permeability and environmental persistence .
  • Stability : Aromatic esters resist hydrolysis better than alkyl esters, prolonging activity .
  • Applications : Unlike cloquintocet-mexyl (a herbicide safener), 2-methoxyphenyl 1-naphthylacetate may act as a standalone pesticide or synergist due to structural rigidity .

Aromatic Esters with Methoxy Substitutions

Compounds featuring methoxy-substituted phenyl groups exhibit distinct reactivity and biological interactions:

Compound Structure Key Interactions/Applications Reference
25I-NBOMe 2-Methoxyphenylmethyl + phenethylamine Serotonin receptor agonist; psychoactive
HBK14–HBK19 series 2-Methoxyphenylpiperazine + phenoxy CNS-targeting ligands with µ-opioid affinity
2-Methoxyphenyl-λ³-iodane Chalcogen-bonded iodane Catalytic intermediate in organic synthesis

Key Comparisons :

  • Reactivity : The 2-methoxyphenyl group in 25I-NBOMe and HBK compounds enhances receptor binding via π-π stacking and hydrogen bonding . In contrast, 2-methoxyphenyl 1-naphthylacetate may leverage similar interactions for enzyme inhibition in plants.
  • Synthetic Utility : Chalcogen bonding in 2-methoxyphenyl-λ³-iodane stabilizes intermediates during malonate synthesis . This suggests that the 2-methoxyphenyl group in 1-naphthylacetate could influence synthetic pathways or crystal packing.

Toxicological Considerations

Naphthalene derivatives exhibit varying toxicity profiles:

Compound Toxicity Profile Reference
1-Naphthylacetic acid Low mammalian toxicity; widely used in agriculture
Naphthalene Volatile; linked to hemolytic anemia in humans
2-Methoxyphenyl 1-naphthylacetate Expected low acute toxicity (due to ester hydrolysis to 1-NAA)

Key Insights :

  • Esterification likely reduces direct toxicity compared to naphthalene, as hydrolysis releases 1-NAA, which is rapidly metabolized .

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